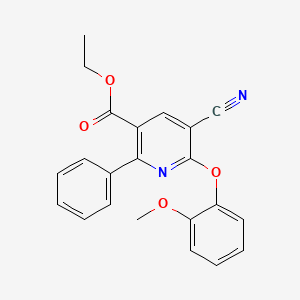

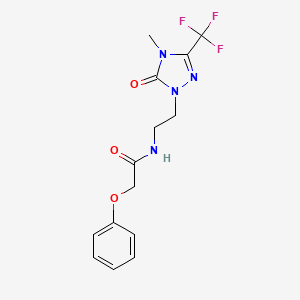

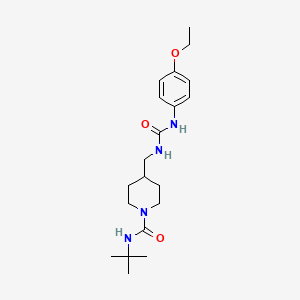

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Morpholine derivatives, including 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile, are pivotal in the synthesis of heterocyclic compounds. For instance, pyridine and pyrimidine rings can be synthesized from morpholino derivatives, which are essential structures in numerous bioactive molecules and pharmaceuticals (Ratemi, Namdev, & Gibson, 1993). These syntheses often involve reactions with carbon acids or derivatives, showcasing the versatility of morpholine derivatives in creating complex heterocyclic structures.

Corrosion Inhibition

Morpholine derivatives also show potential in corrosion inhibition, especially for metals and alloys. Computational studies and molecular dynamics simulations have been used to explore the corrosion inhibition properties of novel quinoline derivatives, including morpholine-based compounds, against the corrosion of iron (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017). These studies suggest that morpholine derivatives can effectively protect metal surfaces from corrosion, which has significant implications for industrial applications.

Pharmaceutical Research

In the realm of medicinal chemistry, morpholine derivatives have been explored for their biological activities. Novel syntheses of compounds like lamellarin U and lamellarin G trimethyl ether from alpha-aminonitrile, which can be derived from morpholine, indicate the potential for creating bioactive molecules with significant pharmacological properties (Liermann & Opatz, 2008). These compounds are of interest for their anticancer and other therapeutic effects.

Material Science and Ionic Liquids

Morpholine derivatives have been synthesized as part of ionic liquids, which are salts in the liquid state at room temperature or below. The physicochemical properties, cytotoxicity, and biodegradability of these ionic liquids have been investigated, revealing moderate to low toxicity and potential applications in green chemistry and biomass dissolution (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Anti-Corrosion Properties in Mild Steel

Further research into the anti-corrosion properties of morpholine derivatives on mild steel in acidic medium highlights their efficacy as corrosion inhibitors. Electrochemical studies, along with SEM, AFM, and XPS analyses, demonstrate that these compounds can significantly reduce corrosion rates, underscoring their industrial relevance (Singh, Srivastava, & Quraishi, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTYGAZQGQFWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)(CO)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

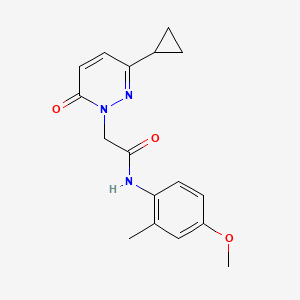

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)

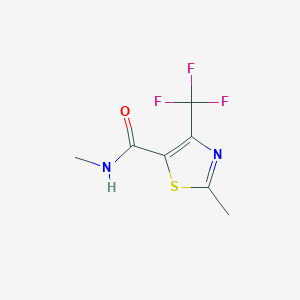

![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

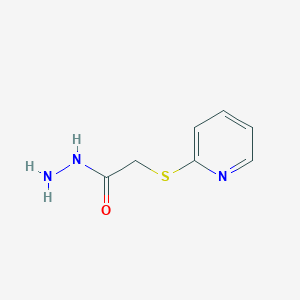

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)

![Ethyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2709014.png)

![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)